molecular formula C18H20N4O3S B2739115 7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 941965-81-7

7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2739115
CAS RN: 941965-81-7
M. Wt: 372.44
InChI Key: QBTSOBCWGDNSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as IBTP, is a purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is synthesized using a complex process and has been shown to possess unique biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

Synthesis and Chemical Properties

The research on related purine derivatives, such as those mentioned in the study by Dotsenko, Sventukh, and Krivokolysko (2012), reveals the alkylation of 3-cyanopyridine-2(1H)-thiones with 8-chloromethyl-3-methyl-7-(2-oxo-2-phenylethyl)-xanthene, leading to the formation of complex purine derivatives (Dotsenko, Sventukh, & Krivokolysko, 2012). This highlights the versatility of purine scaffolds in synthesizing novel heterocyclic systems that could have various scientific and pharmacological applications.

Potential Biological Activities

Qi, Zhang, and Huang (2008) isolated new purine alkaloids from the South China Sea gorgonian Subergorgia suberosa, demonstrating the diverse biological activities of purine derivatives. These compounds showed weak cytotoxicity toward human cancer cell lines, suggesting the potential for purine derivatives in anticancer research (Qi, Zhang, & Huang, 2008).

Metal Complexes and Coordination Chemistry

The study by Shaker (2011) on mixed ligand metal complexes of 1,3,7-trimethylxanthine and related purines with various ligands highlights the importance of purine derivatives in forming complexes that could have significant implications in coordination chemistry and material science (Shaker, 2011).

Pharmaceutically Relevant Polymorphs

Latosińska et al. (2014) investigated the topology of interaction patterns in pharmaceutically relevant polymorphs of methylxanthines, including caffeine and its metabolites, by combining experimental and computational studies. This research underscores the importance of purine derivatives in understanding drug-receptor interactions and the development of pharmaceutical agents (Latosińska et al., 2014).

properties

IUPAC Name

3-methyl-7-(2-methylpropyl)-8-phenacylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11(2)9-22-14-15(21(3)17(25)20-16(14)24)19-18(22)26-10-13(23)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTSOBCWGDNSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

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